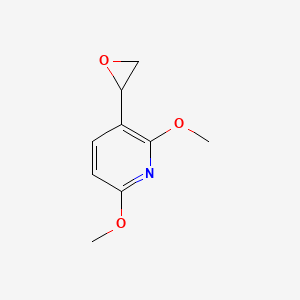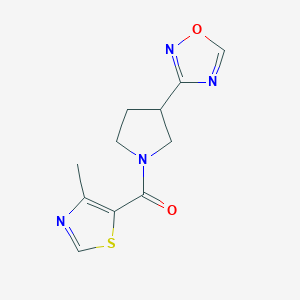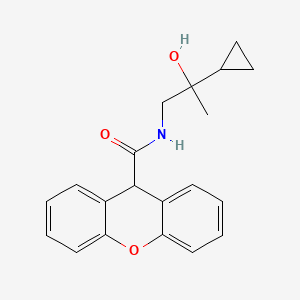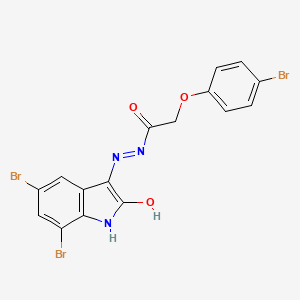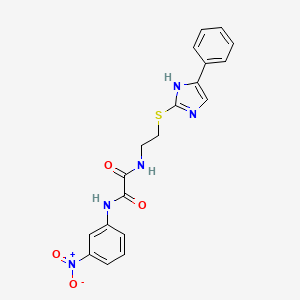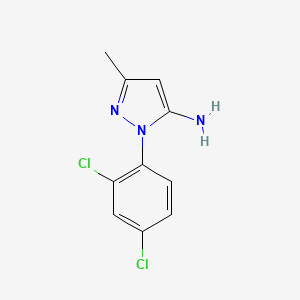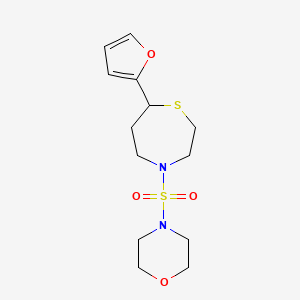
4-((7-(Furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-((7-(Furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)morpholine” is a complex organic molecule that contains several functional groups, including a furan ring, a thiazepane ring, a sulfonyl group, and a morpholine ring . Each of these functional groups contributes to the overall properties of the compound.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The furan and thiazepane rings are likely to contribute to the rigidity of the molecule, while the sulfonyl and morpholine groups may influence its polarity and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the furan ring is known to undergo electrophilic substitution reactions . The sulfonyl group could potentially undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group and the nonpolar furan ring could give the compound both polar and nonpolar characteristics .科学的研究の応用
Antimicrobial and Modulating Activity
A study by Oliveira et al. (2015) investigated the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine against various microorganisms, including multidrug-resistant strains. The compound showed significant modulating activity when combined with amikacin against Pseudomonas aeruginosa, indicating its potential as a co-treatment option to enhance antibiotic efficacy (Oliveira et al., 2015).
Antifungal and Antibacterial Agents
Research by Janakiramudu et al. (2017) on sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline showed that these compounds exhibit potent antimicrobial activity. Specifically, sulfonamide derivatives demonstrated significant antifungal properties compared to carbamate derivatives, suggesting their potential as antifungal and antibacterial agents (Janakiramudu et al., 2017).
Synthesis of Heterocyclic Compounds
Yar et al. (2009) described a method for synthesizing six- and seven-membered 1,4-heterocyclic compounds, including morpholines and benzoxazepines, through an annulation reaction involving bromoethylsulfonium salt. This demonstrates the compound's relevance in the synthesis of heterocyclic structures, which are crucial in drug design and development (Yar et al., 2009).
Inhibition of Carbonic Anhydrases
A series of 4-substituted thiophene- and furan-2-sulfonamides, structurally related to the query compound, was found to inhibit human carbonic anhydrase II in vitro. These compounds, due to their potent inhibitory activity, have potential applications in the treatment of glaucoma and other disorders related to carbonic anhydrase activity (Hartman et al., 1992).
Molecular Docking and Drug Design
Research involving the docking studies of new diaryl furan derivatives against enzymes involved in the inflammatory pathway suggests that the structural features of furan derivatives, including those related to the query compound, are critical in the development of potent anti-inflammatory and antithrombotic drugs (Sekhar et al., 2009).
作用機序
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, many organic compounds are flammable and should be handled with care. Additionally, some functional groups, like sulfonyl groups, can be irritants or harmful if ingested or inhaled .
将来の方向性
特性
IUPAC Name |
4-[[7-(furan-2-yl)-1,4-thiazepan-4-yl]sulfonyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S2/c16-21(17,15-5-9-18-10-6-15)14-4-3-13(20-11-7-14)12-2-1-8-19-12/h1-2,8,13H,3-7,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCHEBJRLYMOSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
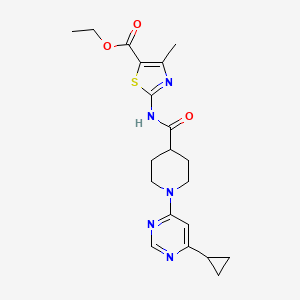
![2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2874284.png)

![N-(1-cyanocyclohexyl)-2-[(2-hydroxy-2-phenylethyl)sulfanyl]-N-methylacetamide](/img/structure/B2874287.png)
![4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2874292.png)
![Pyrrolidine, 2-[(2-methoxyphenoxy)methyl]-, (R)-(9CI)](/img/structure/B2874294.png)
![N-(2-ethoxyphenyl)-2-({1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-yl}sulfanyl)acetamide](/img/structure/B2874295.png)
